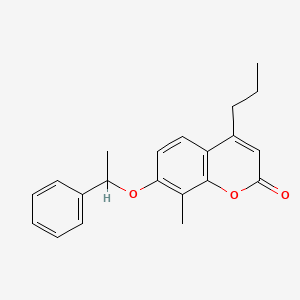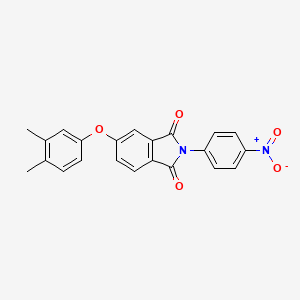
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
Descripción general
Descripción
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits and used for its potential health benefits. In
Mecanismo De Acción
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one exerts its effects through various mechanisms, including inhibition of inflammatory pathways, modulation of antioxidant enzymes, and regulation of cell signaling pathways. It has also been shown to interact with various receptors and enzymes, including estrogen receptors and cytochrome P450 enzymes.
Biochemical and Physiological Effects:
Studies have shown that hesperetin can reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to improve lipid metabolism and insulin sensitivity, which are important for maintaining healthy blood glucose and cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its availability in natural sources, ease of synthesis, and low toxicity. However, its low water solubility and poor bioavailability can limit its use in certain applications.
Direcciones Futuras
Future research on hesperetin could focus on its potential use in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Studies could also explore ways to improve its bioavailability and efficacy, such as through the use of novel delivery systems or combination with other compounds. Additionally, further investigation into its mechanism of action could provide insights into its potential therapeutic targets.
In conclusion, 8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is a flavonoid compound with potential health benefits that has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Its availability in natural sources and ease of synthesis make it a promising candidate for further research. However, its low water solubility and poor bioavailability may limit its use in certain applications. Future research could focus on its potential use in disease prevention and treatment, improving its bioavailability and efficacy, and exploring its mechanism of action.
Aplicaciones Científicas De Investigación
8-methyl-7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cardiovascular health.
Propiedades
IUPAC Name |
8-methyl-7-(1-phenylethoxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-4-8-17-13-20(22)24-21-14(2)19(12-11-18(17)21)23-15(3)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEFWVCTKZUNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B3988809.png)
![N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B3988814.png)
![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)


![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide](/img/structure/B3988841.png)
![5-(2-ethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988864.png)
![ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3988874.png)
![N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988895.png)

![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)